7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Lipophilicity LogP Drug-likeness

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 622369-38-4) is a fluorinated 4-oxo-1,4-dihydroquinoline-3-carbonitrile building block (C₁₁H₇FN₂O₂, MW 218.18 g/mol) that serves as a privileged intermediate in the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors, most notably bosutinib (SKI-606), an FDA-approved dual Src/Abl tyrosine kinase inhibitor. The compound features a 7-fluoro substituent that acts as a synthetic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification to 7-amino and 7-alkoxy analogs, while the 6-methoxy group and 3-carbonitrile moiety are retained in the final pharmacophore.

Molecular Formula C11H7FN2O2
Molecular Weight 218.18 g/mol
CAS No. 622369-38-4
Cat. No. B1314903
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile
CAS622369-38-4
Molecular FormulaC11H7FN2O2
Molecular Weight218.18 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)C(=O)C(=CN2)C#N)F
InChIInChI=1S/C11H7FN2O2/c1-16-10-2-7-9(3-8(10)12)14-5-6(4-13)11(7)15/h2-3,5H,1H3,(H,14,15)
InChIKeyBOQICIDBVOCNQA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 622369-38-4): A Differentiated 3-Cyano-4-quinolone Intermediate for Kinase-Targeted Synthesis


7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 622369-38-4) is a fluorinated 4-oxo-1,4-dihydroquinoline-3-carbonitrile building block (C₁₁H₇FN₂O₂, MW 218.18 g/mol) that serves as a privileged intermediate in the synthesis of 4-anilino-3-quinolinecarbonitrile kinase inhibitors, most notably bosutinib (SKI-606), an FDA-approved dual Src/Abl tyrosine kinase inhibitor [1]. The compound features a 7-fluoro substituent that acts as a synthetic handle for subsequent nucleophilic aromatic substitution (SNAr) reactions, enabling late-stage diversification to 7-amino and 7-alkoxy analogs, while the 6-methoxy group and 3-carbonitrile moiety are retained in the final pharmacophore [2].

Why 4-Oxo-1,4-dihydroquinoline-3-carbonitrile Analogs Cannot Substitute for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile in Bosutinib-Type Syntheses


The precise 7-fluoro-6-methoxy substitution pattern of CAS 622369-38-4 is mechanistically non-interchangeable with other 4-oxo-1,4-dihydroquinoline-3-carbonitrile analogs. Deletion of the 7-fluoro substituent (e.g., CAS 13669-61-9) eliminates the only competent leaving group for the SNAr amination step that installs the 7-amino or 7-alkoxy functionality required in the final bosutinib pharmacophore [1]. Conversely, removal of the 6-methoxy group (e.g., CAS 1008780-80-0) alters the electron density of the quinoline ring, shifting both the reactivity of the 4-oxo group toward chlorination and the lipophilicity (ΔLogP ≈ 0.28) of downstream intermediates in ways that are incompatible with established process-scale protocols [2]. Generic 4-oxo-1,4-dihydroquinoline-3-carbonitriles lacking this specific substitution pattern cannot replicate the synthetic route validated in multiple patent families for bosutinib manufacture [3].

Quantitative Differentiation Evidence: 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile vs. Closest Analogs


Lipophilicity Modulation: LogP Reduction of ~0.27 Units vs. 6-Methoxy Analog (CAS 13669-61-9) Through 7-Fluoro Substitution

Introduction of the 7-fluoro substituent onto the 6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile scaffold reduces the computed LogP from 1.82 (CAS 13669-61-9, 6-OCH₃ only) to 1.55 (CAS 622369-38-4, 7-F, 6-OCH₃), a decrease of approximately 0.27 log units [1]. Concurrently, the polar surface area (PSA) decreases slightly from 66.14 Ų to 65.88 Ų [1]. This moderation of lipophilicity, achieved without sacrificing hydrogen-bond acceptor capacity, is advantageous for intermediates destined for oral kinase inhibitors, where excessive LogP is associated with poor aqueous solubility and increased metabolic clearance [2].

Lipophilicity LogP Drug-likeness Physicochemical profiling

Unique Synthetic Handle: 7-Fluoro as a Leaving Group for SNAr Amination, Absent in 6-Methoxy-Only Analog (CAS 13669-61-9)

The 7-fluoro substituent on the quinoline ring serves as a competent leaving group for nucleophilic aromatic substitution (SNAr) by primary and secondary amines, enabling direct conversion to 7-amino analogs. Boschelli et al. (2008) demonstrated that the 7-fluoro group of compound 2 (the 4-anilino derivative derived from CAS 622369-38-4) 'was readily displaced by primary and secondary amines to give 7-amino analogs,' two of which (compounds 15 and 18) exhibited potent Src inhibitory activity with in vivo efficacy [1]. In contrast, the 6-methoxy-only analog (CAS 13669-61-9) lacks any fluorine substituent and therefore cannot participate in analogous SNAr diversification at the 7-position, limiting its utility to a single synthetic trajectory [2].

Nucleophilic aromatic substitution SₙAr Late-stage functionalization Kinase inhibitor synthesis

Validated Bosutinib Intermediate: Explicitly Named as Compound (6) in Patent CN-104311485-B with Microwave-Enhanced Synthesis

Patent CN-104311485-B explicitly identifies 7-fluoro-6-methoxy-4-oxo-1,4-dihydro-1,4-dihydro-3-cyanoquinoline (compound 6) as the first isolated intermediate in a four-step bosutinib manufacturing process [1]. The patent describes a microwave-assisted Gould-Jacobs cyclocondensation between 3-fluoro-4-methoxyaniline and (Z)-3-ethoxy-2-cyano-ethyl acrylate that 'reduces the temperature of the reaction, increases the yield of the step (a) and the yield of the whole reaction, and is beneficial to industrial production' [1]. This compound is then converted via POCl₃ chlorination to the 4-chloro derivative (CAS 622369-40-8), followed by amination to yield the penultimate bosutinib intermediate (CAS 622369-46-4) [2]. Generic 4-oxo-1,4-dihydroquinoline-3-carbonitriles lacking the 7-fluoro-6-methoxy pattern cannot enter this validated, patent-protected synthetic sequence.

Bosutinib synthesis Process chemistry Microwave-assisted synthesis cGMP intermediate

QSAR-Guided Design: C7 Substituent Size Is a Key Determinant of Src Kinase Inhibition in the Downstream 4-Anilino Series

A quantitative structure-activity relationship (QSAR) study of 35 4-anilino-3-quinolinecarbonitriles (Sun et al., 2009) identified that the size of the C7 substituent is a critical determinant of Src kinase inhibitory activity [1]. The enhanced replacement method (ERM) model (R²_training = 0.918, R²_pred = 0.928) revealed that steric parameters at the C7 position correlate directly with potency [1]. The target compound CAS 622369-38-4 bears a fluorine at C7 (van der Waals radius = 1.47 Å, the smallest halogen), providing a minimal steric footprint that can be elaborated to larger 7-substituents during lead optimization. This contrasts with the 6-methoxy-only scaffold (CAS 13669-61-9, H at C7) which provides no steric handle for modulation, and with bulkier 7-substituted analogs that may exceed the optimal steric window [2].

QSAR Src kinase SAR Substituent effects

Optimal Procurement and Application Scenarios for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile (CAS 622369-38-4)


Bosutinib Process Development and ANDA Filing Programs

CAS 622369-38-4 is the only 4-oxo-1,4-dihydroquinoline-3-carbonitrile intermediate explicitly named in patent CN-104311485-B as a precursor to bosutinib [1]. Organizations pursuing generic bosutinib (Bosulif®) manufacturing under ANDA pathways should procure this specific intermediate to align with patent-validated synthetic routes, thereby minimizing regulatory risk associated with alternative starting materials that lack documented use in approved processes [1].

SNAr-Mediated Library Synthesis of 7-Amino-4-anilino-3-quinolinecarbonitrile Kinase Inhibitors

The 7-fluoro substituent serves as a universal SNAr leaving group, enabling parallel synthesis of diverse 7-amino analogs from a single batch of CAS 622369-38-4 [2]. After chlorination to the 4-chloro intermediate and subsequent 4-anilino installation, the 7-fluoro group can be displaced by primary and secondary amines to generate compound libraries for Src/Abl kinase SAR studies [2]. This divergent synthetic strategy is inaccessible with 7-unsubstituted analogs such as CAS 13669-61-9, which lack an SNAr-reactive site at this position.

Physicochemical Property Optimization in Early-Stage Kinase Inhibitor Design

With a LogP of 1.55—lower than the 6-methoxy-only analog (LogP 1.82, CAS 13669-61-9)—and a PSA of 65.88 Ų, CAS 622369-38-4 provides a starting scaffold with favorable drug-like physicochemical parameters [3]. Medicinal chemistry teams can use this intermediate to access 4-anilino-3-quinolinecarbonitrile lead compounds with intrinsically lower lipophilicity, potentially improving aqueous solubility and reducing metabolic clearance relative to scaffolds derived from more lipophilic 4-oxo intermediates [4].

Microwave-Assisted Process Intensification for Kilogram-Scale Intermediate Production

Patent CN-104311485-B describes a microwave-assisted cyclocondensation to prepare CAS 622369-38-4 with reduced reaction temperature and increased yield compared to conventional thermal methods [1]. Contract manufacturing organizations (CMOs) and process chemistry groups seeking to improve step efficiency and overall yield in bosutinib intermediate production can leverage this microwave-optimized protocol specifically validated for this compound [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

21 linked technical documents
Explore Hub


Quote Request

Request a Quote for 7-Fluoro-6-methoxy-4-oxo-1,4-dihydroquinoline-3-carbonitrile

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.